Cas no 182184-20-9 (ethyl 2-{[(4-methylphenyl)methyl]amino}acetate)

Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate is a synthetic organic compound featuring an ester-linked amino acid derivative with a 4-methylbenzyl substituent. This versatile intermediate is valued for its role in pharmaceutical and agrochemical synthesis, particularly in the preparation of active ingredients and fine chemicals. Its structure allows for further functionalization, making it useful in peptide mimetics and heterocyclic chemistry. The compound exhibits moderate stability under standard conditions and is typically handled in controlled environments to ensure purity. Its synthetic utility stems from the reactivity of both the ester and secondary amine groups, enabling diverse transformations such as amidation, alkylation, or condensation reactions.
ethyl 2-{[(4-methylphenyl)methyl]amino}acetate structure
182184-20-9 structure
Product name:ethyl 2-{[(4-methylphenyl)methyl]amino}acetate
CAS No:182184-20-9
MF:C12H17NO2
MW:207.269
MDL:MFCD00968827
CID:3139991
PubChem ID:426159

ethyl 2-{[(4-methylphenyl)methyl]amino}acetate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-{[(4-methylphenyl)methyl]amino}acetate
    • AKOS000257896
    • EN300-58524
    • MFCD00968827
    • ethyl 2-[(4-methylphenyl)methylamino]acetate
    • 182184-20-9
    • SCHEMBL11187635
    • Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate (MbZl-Gly-OEt)
    • ethyl2-{[(4-methylphenyl)methyl]amino}acetate
    • MDL: MFCD00968827
    • Inchi: InChI=1S/C12H17NO2/c1-3-15-12(14)9-13-8-11-6-4-10(2)5-7-11/h4-7,13H,3,8-9H2,1-2H3
    • InChI Key: QZLMPLDNZZQWOX-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 207.126
  • Monoisotopic Mass: 207.126
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 38.3Ų

ethyl 2-{[(4-methylphenyl)methyl]amino}acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB425222-1g
Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate (Mbzl-Gly-OEt); .
182184-20-9
1g
€694.20 2024-08-03
Enamine
EN300-58524-0.25g
ethyl 2-{[(4-methylphenyl)methyl]amino}acetate
182184-20-9
0.25g
$281.0 2023-05-30
Enamine
EN300-58524-5.0g
ethyl 2-{[(4-methylphenyl)methyl]amino}acetate
182184-20-9
5g
$1182.0 2023-05-30
Enamine
EN300-58524-0.5g
ethyl 2-{[(4-methylphenyl)methyl]amino}acetate
182184-20-9
0.5g
$293.0 2023-05-30
Enamine
EN300-58524-10.0g
ethyl 2-{[(4-methylphenyl)methyl]amino}acetate
182184-20-9
10g
$2061.0 2023-05-30
A2B Chem LLC
AJ28337-25g
ethyl 2-{[(4-methylphenyl)methyl]amino}acetate
182184-20-9 95+%
25g
$4250.00 2024-04-20
Ambeed
A1113796-5g
Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate
182184-20-9 95%
5g
$741.0 2024-04-22
Enamine
EN300-58524-0.1g
ethyl 2-{[(4-methylphenyl)methyl]amino}acetate
182184-20-9
0.1g
$269.0 2023-05-30
Enamine
EN300-58524-0.05g
ethyl 2-{[(4-methylphenyl)methyl]amino}acetate
182184-20-9
0.05g
$256.0 2023-05-30
Enamine
EN300-58524-2.5g
ethyl 2-{[(4-methylphenyl)methyl]amino}acetate
182184-20-9
2.5g
$635.0 2023-05-30

Additional information on ethyl 2-{[(4-methylphenyl)methyl]amino}acetate

Ethyl 2-{[(4-Methylphenyl)methyl]amino}Acetate: A Comprehensive Overview

Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate, with CAS No. 182184-20-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often referred to as ethyl (4-methylbenzyl)glycinate, is a derivative of glycine and exhibits a unique combination of structural features that make it valuable for various applications. Its chemical structure, comprising an ethyl ester group and a substituted benzylamine moiety, contributes to its diverse reactivity and potential biological activity.

Recent studies have highlighted the importance of ethyl (4-methylbenzyl)glycinate in the development of bioactive molecules. Researchers have explored its role as a precursor in the synthesis of more complex compounds, particularly in the context of drug discovery. For instance, its ability to act as a chiral auxiliary has been leveraged in asymmetric synthesis, enabling the construction of enantiomerically enriched compounds with high efficiency. This property underscores its utility in medicinal chemistry, where the stereochemistry of molecules plays a critical role in their efficacy and safety.

The synthesis of ethyl 2-{[(4-methylphenyl)methyl]amino}acetate involves a multi-step process that typically begins with the alkylation of glycine. The introduction of the benzyl group at the alpha position is followed by esterification to yield the final product. This compound has been studied for its potential as an intermediate in the synthesis of peptide analogs and other bioactive agents. Its stability under various reaction conditions makes it a versatile building block in organic synthesis.

From a pharmacological perspective, ethyl (4-methylbenzyl)glycinate has shown promise in preclinical models due to its ability to modulate cellular signaling pathways. Recent research has focused on its potential anti-inflammatory and antioxidant properties, which could be harnessed for therapeutic applications. For example, studies have demonstrated its ability to inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases such as arthritis or neurodegenerative disorders.

In addition to its pharmacological applications, ethyl 2-{[(4-methylphenyl)methyl]amino}acetate has been investigated for its role in enzyme inhibition. Specifically, it has been shown to inhibit certain proteases, which are enzymes involved in protein degradation. This activity could be exploited in the development of protease inhibitors for treating conditions such as cancer or viral infections.

The compound's structural versatility also makes it an attractive candidate for use in materials science. Its ability to form stable amide bonds has led to its exploration as a component in polymeric materials with tailored properties. For instance, researchers have examined its potential as a monomer in the synthesis of biodegradable polymers, which could find applications in drug delivery systems or tissue engineering.

Furthermore, recent advancements in computational chemistry have enabled researchers to predict the bioavailability and pharmacokinetics of ethyl (4-methylbenzyl)glycinate with greater accuracy. Molecular docking studies have revealed that this compound exhibits favorable binding affinities to several drug targets, including G-protein coupled receptors (GPCRs) and kinases. These findings suggest that it could serve as a lead compound for developing novel therapeutics targeting these receptors.

In conclusion, ethyl 2-{[(4-methylphenyl)methyl]amino}acetate is a multifaceted compound with significant potential across various scientific disciplines. Its structural features make it an invaluable tool in organic synthesis, while its biological activity positions it as a promising candidate for drug development. As research continues to uncover new applications and mechanisms of action for this compound, it is likely to play an increasingly important role in both academic and industrial settings.

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(CAS:182184-20-9)ethyl 2-{[(4-methylphenyl)methyl]amino}acetate
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Purity:99%/99%
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